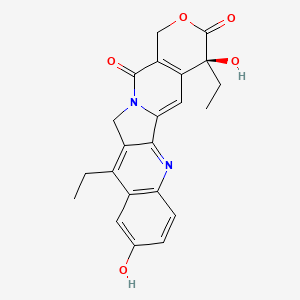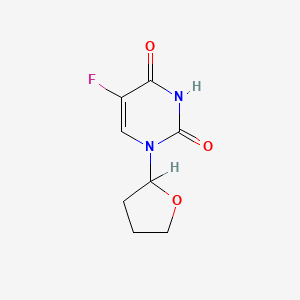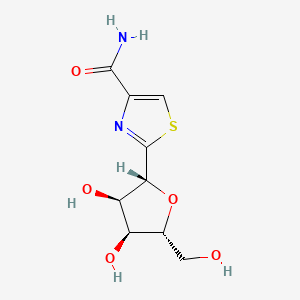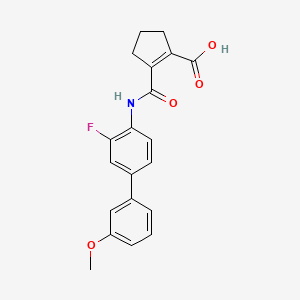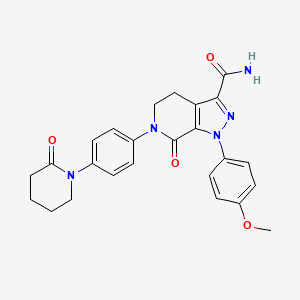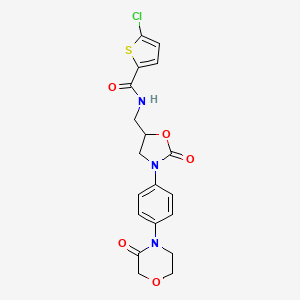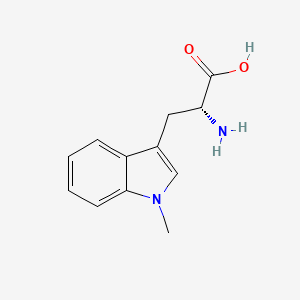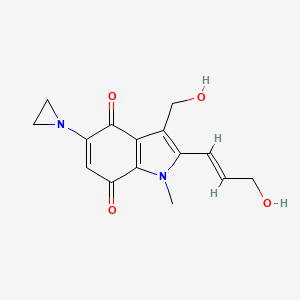
MSX-122
概要
説明
MSX-122は、C-X-Cケモカイン受容体タイプ4(CXCR4)のパーシャルアンタゴニストとして作用する低分子化合物です。 この受容体はGタンパク質共役受容体ファミリーの一部であり、細胞増殖、ケモタキシス、遊走、遺伝子発現など、さまざまな生理学的プロセスに関与しています 。 This compoundは、前臨床研究で有望な抗転移および抗炎症作用を示しています .
科学的研究の応用
MSX-122 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry :
Cancer Research: This compound has been shown to inhibit primary tumor growth and metastasis in various cancer models, including lung cancer and breast cancer.
Inflammation: The compound exhibits anti-inflammatory properties and has been used in studies related to inflammatory diseases.
Drug Development: This compound is being investigated as a potential therapeutic agent for various diseases due to its ability to block the CXCR4/CXCL12 interaction.
作用機序
生化学分析
Biochemical Properties
Msx-122 is a partial CXCR4 antagonist with anti-metastatic and anti-inflammatory activity . It blocks the interaction between CXCR4 and its natural ligand, CXCL12 . This interaction activates a variety of intracellular signal transduction pathways and effectors that regulate cell survival, proliferation, chemotaxis, migration, adhesion, angiogenesis, homing, and stem cell mobilization .
Cellular Effects
This compound has been shown to inhibit the growth of lung cancer cells . It blocks the CXCR4/CXCL12 interaction, which promotes tumor cell survival . By blocking this interaction, this compound can inhibit the spread of cancer cells to the lungs and bones .
Molecular Mechanism
The molecular mechanism of this compound involves the antagonism of CXCR4 . By blocking the interaction between CXCR4 and CXCL12, this compound inhibits the activation of intracellular signaling pathways that promote tumor cell survival and metastasis .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have long-term effects on cellular function . It inhibits primary tumor growth and improves the effect of chemotherapy . It also promotes leukocytosis, which is an expected pharmacodynamic response from CXCR4 inhibition .
Dosage Effects in Animal Models
In animal models, this compound has been shown to promote leukocytosis at doses that were well tolerated . This effect was observed at all dose levels tested, beginning at 4-6 hours after dosing and peaking at 12-18 hours .
Metabolic Pathways
It is known that it interacts with the CXCR4/CXCL12 signaling pathway, which regulates a variety of cellular processes .
Transport and Distribution
It is known that it is an orally available small molecule, suggesting that it can be absorbed and distributed throughout the body .
Subcellular Localization
As a small molecule, it is likely to be able to cross cell membranes and interact with intracellular targets .
準備方法
合成経路と反応条件
MSX-122の合成は、ベンジルアミン部分を含むコア構造の調製から始まる、いくつかのステップを伴います。 合成経路には一般的に次のステップが含まれます :
ベンジルアミンコアの形成: このステップでは、ベンジルクロリドとアンモニアまたはアミンを反応させてベンジルアミンを生成します。
ピリミジン基の導入: 次に、ベンジルアミンコアを特定の条件下でピリミジン誘導体と反応させて、ピリミジン基を導入します。
精製と特性評価: 最終生成物は、カラムクロマトグラフィーなどの技術を使用して精製され、NMRや質量分析などの分光法を使用して特性評価されます。
工業生産方法
This compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、収率と純度を最大化するための反応条件の最適化が含まれます。 高性能液体クロマトグラフィー(HPLC)などの技術が精製に使用され、最終生成物は、一貫性と安全性を確保するために、厳格な品質管理措置を受けます .
化学反応の分析
反応の種類
MSX-122は、以下を含むさまざまな化学反応を受けます。
酸化: this compoundは、特定の条件下で酸化して酸化誘導体を生成することができます。
還元: この化合物は還元反応を受けることもでき、還元生成物の形成につながります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤が使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によりヒドロキシル化誘導体が生成される可能性がありますが、還元によりアミン誘導体が生成される可能性があります .
科学研究の応用
類似化合物との比較
類似化合物
いくつかの化合物は、作用機序と治療の可能性の点でMSX-122に似ています :
プレリクサフォル(AMD3100): 造血幹細胞を動員するために使用されるCXCR4アンタゴニスト。
BKT140: 抗がん作用を持つ別のCXCR4アンタゴニスト。
TG-0054: がん治療における可能性を調査されているCXCR4アンタゴニスト。
This compoundの独自性
This compoundは、幹細胞を動員することなくCXCR4/CXCL12相互作用を阻害することを可能にする、部分的拮抗作用のためにユニークです 。 この特性は、正常な幹細胞機能に影響を与えることなく、腫瘍の増殖と転移を阻害できるため、特にがん治療に役立ちます .
特性
IUPAC Name |
N-[[4-[(pyrimidin-2-ylamino)methyl]phenyl]methyl]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6/c1-7-17-15(18-8-1)21-11-13-3-5-14(6-4-13)12-22-16-19-9-2-10-20-16/h1-10H,11-12H2,(H,17,18,21)(H,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZXYRKDDXKDTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NCC2=CC=C(C=C2)CNC3=NC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
897657-95-3 | |
| Record name | MSX-122 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0897657953 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MSX-122 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12715 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MSX-122 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69D634Q702 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: MSX-122 acts as a partial antagonist of the chemokine receptor CXCR4. [, ] This means it binds to CXCR4 and blocks the binding of its natural ligand, CXCL12 (also known as SDF-1). [, ] This interaction disrupts downstream signaling pathways involved in various cellular processes, including cell survival, proliferation, chemotaxis, migration, and angiogenesis. []
A: The CXCL12/CXCR4 axis plays a crucial role in cancer metastasis, tumor angiogenesis, and inflammatory diseases like pulmonary fibrosis. [, , ] By antagonizing CXCR4, this compound aims to inhibit these processes. For example, in mouse models of lung cancer, this compound demonstrated antitumor effects, both as a single agent and in combination with the chemotherapeutic agent paclitaxel. [] Moreover, this compound showed promising results in preclinical models of radiation-induced pulmonary fibrosis, significantly reducing fibrosis development compared to another CXCR4 antagonist, AMD3100. [, ]
A: Unlike other CXCR4 antagonists, this compound is a partial antagonist with a unique pharmacological profile. [] Notably, this compound does not induce significant stem cell mobilization, a common side effect observed with other CXCR4 antagonists like AMD3100 (Plerixafor). [, ] This characteristic makes this compound potentially safer for long-term use in chronic diseases. []
A: this compound, chemically known as N,N′-(1,4-phenylenebis(methylene))dipyrimidin-2-amine, is a substituted benzylamine. [, , ] It can be synthesized in a single chemical step using a reductive amination reaction. [] Further details on the molecular formula, weight, and spectroscopic data are not explicitly provided in the given research papers.
A: this compound is orally bioavailable and well-tolerated in preclinical studies using mice, rats, and monkeys. [, ] Studies in monkeys have shown that this compound induces transient leukocytosis, a pharmacodynamic effect expected from CXCR4 antagonism. [] The drug exhibits good plasma exposure after oral administration, suitable for once-daily dosing in monkeys. []
A: While preclinical data for this compound appears promising, further research is needed to determine its efficacy and safety profile in humans. Clinical trials are currently underway to evaluate its potential in treating solid tumors. [] Further investigation is also needed to fully elucidate its mechanism of action, potential off-target effects, and optimal dosing strategies for different disease indications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



